2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Overview
Description
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a methoxycarbonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Biochemical Analysis
Biochemical Properties
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of hepatocellular carcinoma cells by activating NADPH oxidase 4 (NOX4) and Sirtuin 3 (SIRT3) pathways . The compound increases cellular reactive oxygen species (ROS) levels, induces cell apoptosis, and arrests the cell cycle in the G0/G1 phase . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, it has been observed to increase ROS levels, leading to cell apoptosis and cell cycle arrest . Additionally, the compound influences cell signaling pathways, such as the NOX4/p22 and SIRT3/p53/p21 pathways, which are crucial for cell survival and proliferation . These effects suggest that this compound can modulate cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to and activates NOX4, leading to increased ROS production . This oxidative stress triggers the activation of SIRT3, a mitochondrial deacetylase that regulates mitochondrial function and integrity . SIRT3 activation results in the deacetylation of mitochondrial proteins, enhancing their activity and promoting cell apoptosis . Additionally, the compound modulates the p53/p21 pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained increases in ROS levels and continuous activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing toxicity . At higher doses, it may induce adverse effects, such as excessive ROS production and oxidative damage . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NOX4 and SIRT3, which play crucial roles in cellular metabolism and oxidative stress regulation . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the balance between ROS production and antioxidant defenses . These interactions highlight the compound’s potential to influence cellular energy metabolism and redox homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, it may localize to specific compartments, such as mitochondria, where it exerts its effects on mitochondrial function and integrity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to target mitochondria, where it activates SIRT3 and modulates mitochondrial protein function . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to the mitochondria . The compound’s presence in mitochondria is essential for its role in regulating oxidative stress and promoting cell apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid typically involves the construction of the indole ring followed by the introduction of the methoxycarbonyl group and the acetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps may include esterification and carboxylation reactions to introduce the methoxycarbonyl and acetic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The methoxycarbonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
3-(methoxycarbonyl)indole: A simpler derivative without the acetic acid moiety.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.
Uniqueness
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is unique due to the presence of both the methoxycarbonyl and acetic acid groups, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry .
Properties
IUPAC Name |
2-(3-methoxycarbonylindol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJXYPBINWDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263175 | |
Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853724-02-4 | |
Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853724-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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